molecular formula C10H11NO6S B6661427 2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid

2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid

Cat. No.: B6661427
M. Wt: 273.26 g/mol
InChI Key: WSUKTPYRRRQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid is a chemical compound that features a benzodioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzodioxane derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxane derivatives such as:

Uniqueness

What sets 2-(2,3-Dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid apart is its sulfonylamino group, which imparts unique chemical reactivity and biological activity compared to other benzodioxane derivatives .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c12-9(13)6-11-18(14,15)8-3-1-2-7-10(8)17-5-4-16-7/h1-3,11H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUKTPYRRRQPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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